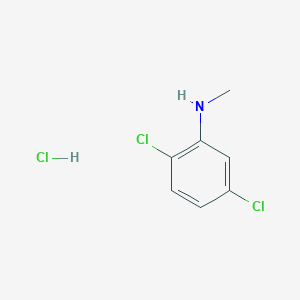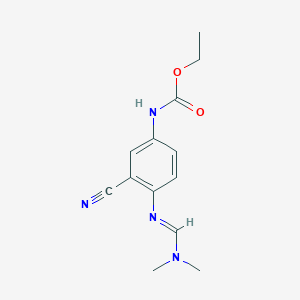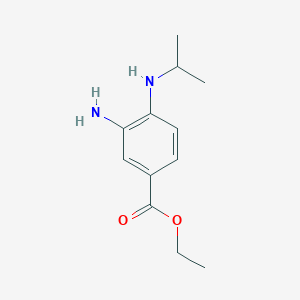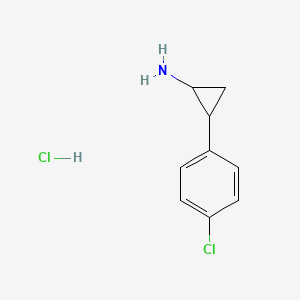
2-Chloro-5-(2,5-difluorobenzoyl)pyridine
Overview
Description
2-Chloro-5-(2,5-difluorobenzoyl)pyridine is a chemical compound with the molecular formula C12H6ClF2NO . It has a molecular weight of 253.63 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of this compound and similar compounds is a topic of interest in the field of organic chemistry . For instance, one method involves the reaction of Grignard reagents with pyridine N-oxides, followed by treatment with acetic anhydride or DMF . Another approach involves the use of N-fluoropyridinium salts as efficient precursors .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a chloro group and a 2,5-difluorobenzoyl group .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Pyridine Derivatives : 2-Chloro-5-(2,5-difluorobenzoyl)pyridine is used in the synthesis of various chemical compounds. For instance, Catalani et al. (2010) reported the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of 2,2-difluorobenzodioxole, highlighting its potential for further functionalization in medicinal chemistry research (Catalani, Paio, & Perugini, 2010).
Fluorescent Probes for Mercury Ion : Shao et al. (2011) demonstrated that derivatives of this compound can be used as efficient fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions. This application is crucial in the field of environmental chemistry for detecting heavy metals (Shao et al., 2011).
Application in Organic Chemistry and Material Science
Trifluoroacetylation of Arenes : Keumi et al. (1990) explored the use of 2-(Trifluoroacetoxy)pyridine, a related compound, for trifluoroacetylating arenes under the Friedel–Crafts conditions. This application is significant in the field of organic synthesis (Keumi, Shimada, Takahashi, & Kitajima, 1990).
Synthesis of Polyimides : Zhang et al. (2007) utilized a related compound in the synthesis of soluble polyimides, which are materials with potential applications in electronics and high-performance polymers. The polyimides derived from this compound demonstrated good solubility and thermal stability (Zhang et al., 2007).
Safety and Hazards
2-Chloro-5-(2,5-difluorobenzoyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause genetic defects and is harmful if swallowed, in contact with skin, or if inhaled .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2,5-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF2NO/c13-11-4-1-7(6-16-11)12(17)9-5-8(14)2-3-10(9)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRACXFKOGEZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C2=CN=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1421635.png)
![3-[(2-Methylpropyl)amino]propanoic acid hydrochloride](/img/structure/B1421637.png)
![1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride](/img/structure/B1421638.png)
![N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1421640.png)


![Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate](/img/structure/B1421648.png)




